9-Isopropyl-9H-carbazole
Overview
Description
9-Isopropyl-9H-carbazole is a derivative of carbazole, a tricyclic aromatic compound comprising two benzene rings fused onto a pyrrole ring. Carbazole derivatives have attracted significant interest due to their wide range of applications in material science and organic electronics, as well as their notable biological activities.
Synthesis Analysis
- The synthesis of 9-Isopropyl-9H-carbazole involves N-alkylation reactions, where the carbazole ring system is typically planar. An example is the synthesis of 3,6-Dibromo-9-isopropyl-9H-carbazole via N-alkylation of 2-bromopropane with 3,6-dibromo-9H-carbazole, demonstrating the importance of the carbazole core in such reactions (Cui, Huang, & Guo, 2005).
Molecular Structure Analysis
- The molecular structure of 9-Isopropyl-9H-carbazole derivatives is characterized by a planar carbazole ring system. The isopropyl group can exhibit disorder over two positions, indicating flexibility in the structure (Cui, Huang, & Guo, 2005).
Chemical Reactions and Properties
- 9-Isopropyl-9H-carbazole derivatives are versatile in chemical reactions, forming various novel compounds through processes like copolymerization and condensation reactions. They can be used to synthesize Schiff bases, exhibiting efficient charge transfer and strong π-conjugation, which are crucial for their applications in organic light-emitting diodes (Mustonen, Hukka, & Pakkanen, 2000); (Çiçek et al., 2018).
Physical Properties Analysis
- The physical properties of 9-Isopropyl-9H-carbazole derivatives are influenced by their planar molecular structure and the flexibility of the isopropyl group. This planarity and flexibility play a significant role in determining their solid-state and optoelectronic properties (Cui, Huang, & Guo, 2005).
Chemical Properties Analysis
- The chemical properties of 9-Isopropyl-9H-carbazole derivatives are characterized by their reactivity in forming various complex compounds. Their ability to undergo reactions such as copolymerization, and form Schiff bases with enhanced charge transfer and π-conjugation, highlights their utility in advanced material science applications (Mustonen, Hukka, & Pakkanen, 2000); (Çiçek et al., 2018).
Scientific Research Applications
1. Antimicrobial Activities
- Summary of Application: 9H-carbazole has been used as a precursor to prepare new heterocyclic derivatives with antimicrobial activities .
- Methods of Application: The synthesis involves the treatment of carbazole with ethyl acetoacetate to give ethyl 9H-carbazol-9-ylacetate . The acetate ester derivative is then transformed into the 2-(9H-carbazol-9-yl)acetohydrazide through treatment with hydrazine hydrate .
- Results or Outcomes: The synthesized compounds were tested and evaluated as antimicrobial agents .
2. Electropolymerization
- Summary of Application: Carbazole derivatives and their polymers are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
- Methods of Application: The synthesis of carbazole derivatives involves various chemical reactions, including the Horner-Wadsworth-Emmons reaction .
- Results or Outcomes: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
3. Optoelectronic Devices
- Summary of Application: Carbazole derivatives are used in the development of optoelectronic devices due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
- Methods of Application: The synthesis of carbazole derivatives involves various chemical reactions, including the Horner-Wadsworth-Emmons reaction .
- Results or Outcomes: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
4. Rechargeable Batteries
- Summary of Application: Carbazole derivatives are potential candidates in the field of rechargeable batteries .
- Methods of Application: The synthesis of carbazole derivatives involves various chemical reactions .
- Results or Outcomes: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability .
Safety And Hazards
Future Directions
9H-Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They are found to be an inhibitor of angiogenesis and inflammation . The future directions of 9-Isopropyl-9H-carbazole could be in the field of pharmaceuticals, particularly in the development of new drugs.
properties
IUPAC Name |
9-propan-2-ylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJZNNASZFXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061723 | |
Record name | 9H-Carbazole, 9-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Isopropyl-9H-carbazole | |
CAS RN |
1484-09-9 | |
Record name | N-Isopropylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Isopropyl-9H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 9-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9H-Carbazole, 9-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-isopropyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-ISOPROPYL-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8E7ATK495 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.